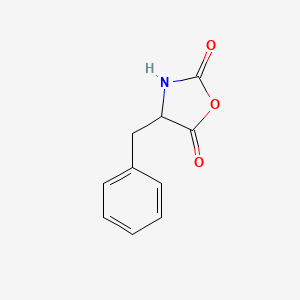

4-Benzyloxazolidine-2,5-dione

Descripción

Contextual Significance of N-Carboxyanhydrides (NCAs) in Polymer Science

α-Amino acid N-Carboxyanhydrides (NCAs) are a class of cyclic monomers that represent the most important precursors for the synthesis of high-molecular-weight polypeptides. tandfonline.comresearchgate.net The ring-opening polymerization (ROP) of NCAs, a method first reported by Hermann Leuchs in the early 1900s, is the most common and efficient route to produce synthetic polypeptides. tandfonline.comrsc.org These synthetic polymers are analogues of natural proteins and have garnered significant interest for their potential in various biomedical fields, including drug delivery, tissue engineering, and as antimicrobial agents, owing to their biocompatibility and biodegradability. chinesechemsoc.orgdcu.ie

A primary challenge and focus in the polymer science community has been to achieve "living" polymerization of NCAs. This involves exerting precise control over the polymerization process to synthesize polypeptides with predictable molecular weights, low dispersity (narrow molecular weight distribution), and defined end-group functionalities. rsc.orgchinesechemsoc.org The purity of the NCA monomer is paramount, as contaminants can interfere with or terminate the polymerization process, making the development of large-scale, high-purity synthesis methods a critical area of research. tandfonline.com

Role of 4-Benzyloxazolidine-2,5-dione as an α-Amino Acid N-Carboxyanhydride (Phe-NCA)

As the N-carboxyanhydride derived from phenylalanine, this compound (Phe-NCA) is a fundamental building block for introducing hydrophobic phenyl groups into a polymer backbone. mdpi.com The primary role of Phe-NCA is to serve as a monomer in the ROP process to synthesize polyphenylalanine (PolyPhe), a highly hydrophobic polypeptide, as well as various block and random copolypeptides. mdpi.comrsc.org

The polymerization of Phe-NCA can be initiated by various nucleophiles, such as primary amines, and proceeds via mechanisms like the Normal Amine Mechanism (NAM), where the initiator attacks the C5 carbonyl of the NCA ring. researchgate.netdcu.ie The reaction conditions, particularly the choice of solvent, significantly influence the outcome. For instance, polymerizations in solvents like dioxane typically yield linear polypeptides, whereas using dimethylformamide (DMF) can lead to the formation of cyclic byproducts. researchgate.net The resulting PolyPhe is known for its poor solubility in most common solvents, a characteristic that researchers have explored for creating materials with unique properties, such as superhydrophobic surfaces. mdpi.com

Overview of Academic Research Trajectories for this compound

Academic inquiry into this compound has followed several key trajectories, primarily aimed at refining its polymerization and expanding the applications of its derived polymers.

Controlled and Accelerated Polymerization: A major thrust of research is the development of methods for the fast and controlled ROP of Phe-NCA. This includes the exploration of novel organocatalysts, such as N-heterocyclic carbenes (NHCs) and conjugated cationic catalysts, which can significantly accelerate polymerization rates while maintaining control over the polymer's molecular weight and dispersity. mdpi.comacs.org Studies have also investigated the surprising role of weak organic acids, like acetic acid, which can act as accelerators by activating the NCA monomer through hydrogen bonding. chinesechemsoc.orgchemrxiv.org

Mechanistic Studies: Researchers continue to investigate the intricate mechanisms governing NCA polymerization. Recent work has focused on understanding the dual role of certain additives, which can act as either inhibitors or catalysts depending on factors like their pKa value in the reaction solvent. chemrxiv.org These fundamental studies are crucial for overcoming long-standing challenges like slow reaction kinetics and side reactions that can lead to ill-defined polymers. acs.orgchemrxiv.org

Copolymerization for Functional Materials: Phe-NCA is frequently used in copolymerizations with other NCAs to create polypeptide-based materials with tailored functionalities. For example, it has been copolymerized with the NCAs of glutamic acid, cysteine, and serine to produce random or block copolymers. rsc.orgmdpi.com These copolymers can self-assemble into structures like micelles for drug delivery applications or be designed to respond to specific environmental stimuli like pH. rsc.org

Advanced Material Fabrication: Research extends to the processing of polymers derived from Phe-NCA into functional materials. A notable example is the fabrication of superhydrophobic nonwoven mats from PolyPhe using the electrospinning technique. mdpi.com These materials, composed solely of amino acids, are of interest for biomedical and environmental applications where non-fluorinated, biodegradable, and water-repellent surfaces are desired. mdpi.com Overcoming the inherent poor solubility of high-molecular-weight PolyPhe remains a key challenge in its material processing. mdpi.com

Research Data on Phe-NCA Polymerization

The following tables summarize findings from various research studies on the polymerization of this compound (Phe-NCA), highlighting the influence of different initiators, solvents, and catalysts.

| Initiator | Solvent | Key Findings | Reference |

|---|---|---|---|

| Benzylamine | Dioxane or Sulfolane | Formation of exclusively linear polypeptides. | researchgate.net |

| Hexylamine | Dioxane or Sulfolane | Formation of exclusively linear polypeptides. | researchgate.net |

| Aniline (B41778) | Dioxane | Formation of linear polypeptides, though traces of water can compete as an initiator. | researchgate.net |

| None (Solvent-Induced) | DMF or N-Methylpyrrolidone (NMP) | Formation of cyclic oligo- and polypeptides via a zwitterionic mechanism. | researchgate.net |

| Comonomer 1 | Comonomer 2 | Catalyst System | Resulting Copolymer | Key Observation | Reference |

|---|---|---|---|---|---|

| L-Alanine NCA | Phe-NCA | N-Heterocyclic Carbene (NHC) | poly(Phe-co-Ala) | Resulting polymer contains a larger proportion of Alanine-repeating units in a random placement. | mdpi.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-benzyl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBIVYSGPXCELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940432 | |

| Record name | 4-Benzyl-2-hydroxy-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-47-1, 1892-35-9 | |

| Record name | 4-(Phenylmethyl)-2,5-oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyloxazolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzyl-2,5-oxazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 583-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzyl-2-hydroxy-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyloxazolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Benzyloxazolidine-2,5-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK8R9ZUK4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Benzyloxazolidine 2,5 Dione

Classical Synthetic Routes to 4-Benzyloxazolidine-2,5-dione

The foundational methods for synthesizing NCAs have been in use for decades and typically rely on phosgene or its derivatives as a carbonyl source to facilitate the ring-closure reaction.

The direct phosgenation of an unprotected amino acid is a widely used and straightforward route for NCA synthesis. wikipedia.org In this method, a suspension of L-phenylalanine in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), is treated with an excess of gaseous phosgene (COCl₂). The reaction proceeds to form this compound, with hydrogen chloride (HCl) as a primary byproduct. tandfonline.com The principal contaminants in these reactions are typically HCl and the HCl salt of any unreacted amino acid. tandfonline.com The successful application of the resulting NCA in polymerization requires the monomer to be highly pure and free from electrophilic contaminants that could interfere with the polymerization process. tandfonline.com

Due to the extreme toxicity of phosgene gas, solid and safer alternatives have been widely adopted in laboratory-scale syntheses. Bis(trichloromethyl) carbonate, commonly known as triphosgene (BTC), is a stable, crystalline solid that serves as a convenient substitute. nih.govnih.gov Triphosgene functions by generating phosgene in situ through reaction with nucleophiles or catalysts. nih.govacs.org When used for the synthesis of this compound, L-phenylalanine is reacted with triphosgene in a suitable solvent. acs.org This approach avoids the hazards of handling gaseous phosgene while achieving a similar chemical outcome. The reaction can be accelerated by the addition of an organic base, which acts as both a nucleophile and an HCl scavenger. nih.gov

Table 1: Comparison of Phosgene and Triphosgene for NCA Synthesis

| Feature | Phosgene (COCl₂) | Triphosgene (BTC) |

|---|---|---|

| Physical State | Highly toxic gas | Crystalline solid |

| Handling | Requires specialized equipment and safety protocols | Easier and safer to handle and store |

| Reactivity | Direct phogenating agent | Generates phosgene in situ |

| Application Scale | Industrial and laboratory | Primarily laboratory-scale synthesis |

The two major historical routes for NCA preparation are the "Leuchs" method and the "Fuchs-Farthing" method. nih.gov

The Leuchs method , first reported between 1906 and 1908, involves the thermal cyclization of an N-alkoxycarbonyl-protected amino acid chloride. wikipedia.orgnih.gov For this compound, this would involve preparing an N-alkoxycarbonyl derivative of L-phenylalanine (such as N-methoxycarbonyl-L-phenylalanine), converting it to the acid chloride using a halogenating agent (e.g., thionyl chloride), and then heating it in a vacuum to induce ring closure and eliminate an alkyl halide. wikipedia.orgnih.gov This multi-step process requires relatively high temperatures, which can lead to the decomposition of some NCAs. wikipedia.org

The Fuchs-Farthing route , published in 1950, provides a more direct pathway by reacting the unprotected amino acid directly with phosgene, as described in section 2.1.1. tandfonline.comfrontiersin.org This method is generally simpler and more widely used today. Variations of this route often involve using phosgene derivatives like diphosgene or triphosgene to improve safety and handling. tandfonline.com

Emerging Synthetic Strategies for this compound

Recent research has focused on developing synthetic methodologies that are safer, more environmentally friendly, and offer better control over the reaction process.

An innovative approach to NCA synthesis involves the in situ generation of phosgene from chloroform (CHCl₃) using light, a technique known as photo-on-demand phosgenation. nih.govacs.org This method presents a safer and more convenient reaction that is controlled by light and does not require specialized reagents. nih.gov In this process, a mixed solution of chloroform and acetonitrile containing L-phenylalanine is subjected to photo-irradiation at 60–70 °C while bubbling oxygen through the mixture. nih.govacs.org The photochemical oxidation of chloroform produces the necessary phosgene in situ to react with the amino acid and form the NCA. acs.org This technique has been successfully used to synthesize a series of NCAs on a gram scale. nih.gov The use of chloroform, an inexpensive and abundant compound, offers clear advantages in terms of cost and safety over traditional phosgenation or the use of triphosgene. nih.govacs.org

Table 2: Typical Reaction Conditions for Photo-On-Demand NCA Synthesis

| Parameter | Condition |

|---|---|

| Phosgene Source | Chloroform (CHCl₃) |

| Solvent System | Chloroform (CHCl₃) and Acetonitrile (CH₃CN) |

| Activation | Photo-irradiation (UV light) |

| Atmosphere | Oxygen (O₂) bubbling |

| Temperature | 60–70 °C |

The choice of solvent plays a critical role in both the synthesis of NCAs and their subsequent polymerization. While polar solvents like tetrahydrofuran (THF) are common in classical syntheses, recent studies have highlighted that cooperative covalent polymerization of NCAs is more efficient in solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane (DCM). nih.govacs.orgchemrxiv.org This understanding influences the choice of solvents for synthesis, especially when aiming for a one-pot synthesis-polymerization procedure. For instance, using a mixture of THF and CH₂Cl₂ can be advantageous as it reduces the solubility of the HCl byproduct compared to pure ether solvents. nih.gov

Green chemistry approaches seek to minimize or eliminate the use of hazardous reagents. A significant development in this area is the phosgene-free synthesis of NCAs using diphenyl carbonate. researchgate.net In one reported method, L-phenylalanine is first converted into an imidazolium salt to improve its solubility in organic solvents. researchgate.net This salt is then reacted with diphenyl carbonate in acetonitrile to form a urethane derivative, which subsequently undergoes cyclization upon heating to yield this compound. researchgate.net This route completely avoids the use of phosgene or its direct precursors, representing a significant step towards a more sustainable synthesis of NCAs. researchgate.net

Derivatization of this compound for Functional Monomers

The versatility of this compound extends beyond its use as a simple monomer. It serves as a scaffold that can be modified to produce a diverse range of functional monomers, enabling the creation of polypeptides with tailored properties for applications in materials science and biomedicine. nih.gov

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of Phe-NCA is achieved by applying the standard NCA formation methodologies to modified phenylalanine precursors. By introducing functional groups onto the phenyl ring of the starting amino acid, a library of functionalized NCA monomers can be created. These monomers can then be polymerized to introduce specific functionalities along the polypeptide backbone. For example, starting with 4-nitro-phenylalanine or 4-methoxy-phenylalanine and treating them with an appropriate cyclizing agent like triphosgene would yield the corresponding substituted this compound analogues. The resulting polymers can possess unique electronic, optical, or reactive properties.

| Starting Amino Acid | Resulting NCA Analogue | Potential Polymer Functionality |

|---|---|---|

| 4-Nitro-L-phenylalanine | 4-(4-Nitrobenzyl)oxazolidine-2,5-dione | Reducible nitro group for further chemical modification or cross-linking |

| 4-Fluoro-L-phenylalanine | 4-(4-Fluorobenzyl)oxazolidine-2,5-dione | Incorporation of 19F for NMR-based structural and binding studies |

| L-Tyrosine (with protected hydroxyl) | 4-(4-(O-Protected)hydroxybenzyl)oxazolidine-2,5-dione | Deprotection reveals phenolic hydroxyl groups for conjugation or sensing applications |

Nucleophilic Ring-Opening and Cyclization Reactions for Diversification

The primary route for the diversification of this compound is through nucleophilic ring-opening polymerization (ROP). This reaction involves the attack of a nucleophile, typically a primary amine, on one of the carbonyl carbons (C-2 or C-5) of the NCA ring. nih.gov This initiates a chain reaction where subsequent NCA monomers add to the growing chain, releasing carbon dioxide with each addition and forming a polypeptide. wikipedia.org

The ROP of NCAs can proceed through two main pathways: the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). mpg.de

Normal Amine Mechanism (NAM): The amine initiator attacks the C-5 carbonyl, opening the ring to form a carbamate. The amine of this newly formed chain end then attacks the next NCA monomer, propagating the chain. mpg.de This is the desired pathway for controlled polymerization.

Activated Monomer Mechanism (AMM): A strong base can deprotonate the N-H bond of the NCA monomer, creating an "activated" anionic monomer. This activated monomer then acts as the initiator, attacking another NCA. This pathway often leads to less control over the polymerization and broader molecular weight distributions. researchgate.netmpg.de

Diversification is readily achieved by selecting different initiators. Using a functional initiator, such as a fluorescently tagged amine or a drug molecule with an amine handle, results in a polypeptide with that specific functionality at one end. Furthermore, the sequential addition of different NCA monomers allows for the synthesis of block copolypeptides, creating amphiphilic structures for self-assembly or materials with distinct domains. nih.gov

While linear polymerization is the most common outcome, cyclization reactions can also occur. In certain polar aprotic solvents like N,N-dimethylformamide (DMF), solvent-induced polymerization can lead to the formation of cyclic oligo- and polypeptides. researchgate.net This pathway, which may compete with primary amine-initiated polymerization, is thought to proceed through zwitterionic intermediates and provides a method for creating macrocyclic peptide structures. researchgate.net

| Initiator Type | Reaction Pathway | Resulting Structure | Purpose of Diversification |

|---|---|---|---|

| Primary Amine (e.g., Benzylamine) | Ring-Opening Polymerization (NAM) | Linear Homopolypeptide (Poly-phenylalanine) | Creation of basic polypeptide structures |

| Macroinitiator (e.g., Amino-terminated PEG) | Ring-Opening Polymerization (NAM) | Diblock Copolypeptide (PEG-b-Poly-phenylalanine) | Synthesis of amphiphilic polymers for drug delivery or self-assembly |

| Zwitterion (Solvent-induced) | Ring-Opening/Cyclization | Cyclic Oligo- and Polypeptides | Formation of macrocyclic structures with unique conformational properties |

Ring Opening Polymerization Rop of 4 Benzyloxazolidine 2,5 Dione

Catalysis and Initiation Systems for Poly(4-Benzyloxazolidine-2,5-dione) Synthesis

The synthesis of poly(L-phenylalanine) from its corresponding NCA, this compound, relies on carefully selected initiation and catalysis systems to control the polymerization and achieve desired polymer characteristics.

Primary amines are the most common initiators for the ROP of NCAs, including this compound. illinois.edunih.gov They function primarily through the NAM, where the amine's nucleophilicity allows it to initiate a controlled, chain-growth polymerization. rsc.org However, the basicity of the primary amine at the propagating chain end can lead to side reactions associated with the AMM, which can compromise the "living" nature of the polymerization and broaden the molecular weight distribution. nih.govresearchgate.net

The choice of amine can influence the reaction. For example, sterically hindered secondary amines may favor the AMM due to reduced nucleophilicity and enhanced basicity. frontiersin.orgnih.gov To mitigate side reactions and improve control, systems using primary amine hydrochlorides as initiators have been developed. This approach keeps the amine in a dormant, protonated state, reducing its ability to initiate the AMM, thereby allowing the polymerization to proceed solely via the NAM. nih.gov

In recent years, organocatalysis has emerged as a powerful tool for achieving fast and controlled ROP of NCAs. These systems offer alternatives to traditional amine initiators and can provide enhanced control over polymer architecture.

N-Heterocyclic Carbenes (NHCs) N-Heterocyclic carbenes (NHCs) are highly efficient organocatalysts for the ROP of various NCAs. mdpi.comresearchgate.net They can mediate a zwitterionic polymerization that proceeds rapidly, often outpacing common side reactions. researchgate.netacs.org This allows for the synthesis of well-defined polypeptides with adjustable molecular weights and narrow dispersities. researchgate.net The polymerization mechanism can be tuned by the reaction conditions:

In the presence of a primary amine initiator, NHCs catalyze the formation of linear polypeptides . researchgate.net

In the absence of an initiator, NHCs can yield cyclic polypeptides . researchgate.net

NHC-catalyzed copolymerization of different NCA monomers, such as those for alanine (B10760859) and phenylalanine, has been shown to produce random copolypeptides with high conversion in short timeframes. mdpi.comnih.gov

DBU/Thiourea (B124793) Systems Binary catalyst systems that combine a strong organic base with a hydrogen-bonding co-catalyst have proven effective for the controlled ROP of related cyclic monomers, such as morpholine-2,5-diones. researchgate.netdb-thueringen.de A common pairing is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base and a thiourea (TU) derivative as the co-catalyst. db-thueringen.denih.gov

In this synergistic system:

The thiourea component activates the monomer (e.g., this compound) by forming hydrogen bonds with its carbonyl groups, making it more susceptible to nucleophilic attack.

The DBU activates an initiator, such as an alcohol, by deprotonation, increasing its nucleophilicity.

This dual activation mechanism allows for efficient and controlled polymerization at room temperature. db-thueringen.dersc.org Kinetic studies on the polymerization of (S)-3-benzylmorpholine-2,5-dione, a structurally similar monomer, using a DBU/TU system demonstrated excellent control over molar mass and dispersity up to high monomer conversions. db-thueringen.denih.gov This approach has been successfully used to synthesize well-defined block copolymers by employing macroinitiators. db-thueringen.de

| Catalyst/Initiator System | Primary Mechanism | Advantages |

| Primary Amines | Normal Amine Mechanism (NAM) with potential AMM side reactions | Simple, versatile, allows for functional end-groups. |

| N-Heterocyclic Carbenes (NHC) | Zwitterionic ROP | Very fast, controlled, can produce linear or cyclic polymers. |

| DBU/Thiourea | Cooperative dual activation | Controlled polymerization at room temperature, high end-group fidelity. |

Metal-Based Initiators and Coordination-Insertion Mechanisms

The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs), including this compound (L-phenylalanine NCA or Phe-NCA), can be effectively controlled through the use of transition-metal initiators. illinois.edu This approach overcomes many limitations of traditional amine-initiated polymerizations, which often suffer from side reactions leading to poor control over molecular weight and broad molecular weight distributions. researchgate.netescholarship.org Complexes of metals such as cobalt, nickel, and zinc have been shown to facilitate living polymerizations, yielding polypeptides with predictable molecular weights and narrow polydispersities (Đ < 1.2). illinois.edu

The polymerization proceeds via a coordination-insertion mechanism. A general pathway involves the oxidative addition of the NCA monomer to a low-valent metal center, such as Nickel(0) or Cobalt(0). illinois.edu This step forms a metallacyclic intermediate. The propagation then occurs through the insertion of subsequent NCA monomers into the metal-acyl bond of this active species. A key feature of this mechanism is the formation of robust chelating metallacyclic intermediates at the active end of the growing polymer chain. illinois.edu This stable propagating species prevents the common side reactions that plague traditional NCA polymerizations, allowing the metal center to migrate along the polymer chain as it grows. illinois.edu

For example, zerovalent nickel complexes can be activated by tandem oxidative addition of amino acid derivatives to generate active initiators for NCA polymerization. illinois.edu Similarly, catalyst systems composed of zinc acetate (B1210297) (Zn(OAc)₂) and a primary amine like aniline (B41778) have been explored for the ROP of NCAs such as γ-benzyl-L-glutamate-NCA (BLG-NCA), demonstrating that accessible and stable metal salts can mediate controlled polymerization. mdpi.com These metal-catalyzed systems are highly versatile and can be used for a wide range of NCA monomers, including enantiomerically pure or racemic mixtures. illinois.edu

Influence of Impurities and Reaction Environment on Polymerization Control

Common problematic impurities originating from NCA synthesis include residual hydrochloric acid (HCl), unreacted amino acid hydrochlorides, N-chloroformyl-amino acid chlorides, and α-isocyanato-acid chlorides. mdpi.comtandfonline.com Water is another significant impurity that can initiate polymerization and cause issues with control. illinois.eduresearchgate.net Therefore, rigorous purification of the this compound monomer, typically through recrystallization, is a critical prerequisite for achieving a controlled process. mdpi.com

The reaction environment must also be meticulously controlled. The use of high-vacuum techniques is often employed to eliminate atmospheric impurities like water and oxygen, creating the necessary conditions for a living polymerization. mdpi.comnih.gov The choice of solvent also plays a crucial role. Solvents like N,N-dimethylformamide (DMF) can sometimes participate in side reactions, whereas tetrahydrofuran (B95107) (THF) is often considered a more suitable solvent for minimizing such issues. researchgate.netresearchgate.net Furthermore, reaction temperature is a key parameter; lower temperatures (e.g., 0 °C) can suppress side reactions and enhance the living character of the polymerization. researchgate.netnih.gov

Kinetics and Control in this compound Polymerization

Attaining Controlled Molecular Weight and Polydispersity

A primary advantage of using metal-based initiators for the ROP of this compound is the ability to achieve excellent control over the resulting polypeptide's molecular weight (Mₙ) and polydispersity (Đ). In a living polymerization, the number of polymer chains is determined by the number of initiator molecules, and all chains grow at approximately the same rate. This allows the final molecular weight to be reliably predicted by the initial monomer-to-initiator ratio ([M]/[I]).

Transition metal systems can produce polypeptides with molecular weights ranging from 500 to over 500,000 g/mol while maintaining narrow chain length distributions, with polydispersity indices typically below 1.2. illinois.edu This level of control is essential for creating well-defined block copolymers and materials with precise properties. The table below illustrates the controlled polymerization of various NCAs using a metal-based initiator system, showcasing the ability to target specific molecular weights with low polydispersity.

| NCA Monomer | Target DPa | Initiator System | Solvent | Observed Mₙ (g/mol) | Polydispersity (Đ) | Reference |

|---|---|---|---|---|---|---|

| γ-Benzyl-L-glutamate (BLG-NCA) | 50 | Zn(OAc)₂ / Aniline | DCM | 13,500 | 1.36 | mdpi.com |

| γ-Benzyl-L-glutamate (BLG-NCA) | 100 | Zn(OAc)₂ / Aniline | DCM | 22,100 | 1.25 | mdpi.com |

| L-Phenylalanine (Phe-NCA) | 40 | Hexylamine | Dioxane | 7,200 | 1.15 | researchgate.net |

| ε-Cbz-L-lysine (ZLL-NCA) | 100 | UiO-66-1b / Benzylamine | DCM | 27,100 | 1.14 | nih.gov |

| β-Benzyl-L-aspartate (BLA-NCA) | 100 | UiO-66-1b / Benzylamine | DCM | 21,200 | 1.15 | nih.gov |

a Degree of Polymerization. b Zirconium-based metal-organic framework used as a heterogeneous co-catalyst.

Rate-Determining Steps and Reaction Optimization

Understanding the kinetics and rate-determining steps of NCA polymerization is vital for optimizing reaction conditions. In traditional amine-initiated polymerizations, the mechanism involves several stages, including carbonyl addition, ring-opening, and decarboxylation. frontiersin.org Density functional theory (DFT) studies on L-alanine-NCA have suggested that the initial nucleophilic attack of the amine on the C5-carbonyl of the NCA ring is often the rate-determining step. frontiersin.org However, the specific rate-determining step can be influenced by the monomer, initiator, and reaction conditions. frontiersin.org

For metal-catalyzed systems, the kinetics are governed by the coordination of the NCA monomer to the metal center and the subsequent insertion into the growing polymer chain. Optimization focuses on ensuring that the rate of initiation is faster than or equal to the rate of propagation, which is a key condition for achieving a narrow molecular weight distribution.

Reaction optimization strategies include:

Monomer and Solvent Purity: As discussed, removing all impurities that could interfere with the catalytic cycle is paramount. mdpi.com

Temperature Control: Lowering the reaction temperature can slow down propagation relative to initiation and minimize side reactions, affording better control. researchgate.net

Removal of CO₂: Carbon dioxide is a byproduct of the polymerization. It has been observed that removing CO₂ from the reaction, for instance by purging with an inert gas like nitrogen, can increase the polymerization rate and help maintain living characteristics. nih.gov

Copolymerization Strategies Involving this compound

The ability to achieve controlled, living polymerization of this compound opens up numerous possibilities for creating advanced copolypeptides with tailored structures and functions.

Random and Block Copolymerization with Other α-Amino Acid NCAs

By polymerizing a mixture of two or more different NCA monomers simultaneously, random copolypeptides can be synthesized. The composition of the resulting polymer is influenced by the feed ratio of the monomers and their respective reactivity ratios. For example, the random copolymerization of L-alanine NCA and L-phenylalanine NCA has been performed using N-heterocyclic carbene (NHC) catalysts, yielding poly(Phe-co-Ala) with a random placement of the amino acid units. nih.govresearchgate.net

Perhaps more significantly, the living nature of metal-catalyzed ROP allows for the synthesis of well-defined block copolymers through the sequential addition of different NCA monomers. illinois.edu In this process, a first block is polymerized to completion, and then a second type of NCA monomer is introduced to the living polymer chains, initiating the growth of a second block. This method allows for precise control over the length and composition of each block.

A common strategy involves using a macroinitiator, such as amine-terminated poly(ethylene glycol) (PEG-NH₂), to initiate the ROP of this compound. This results in the formation of an amphiphilic diblock copolymer, poly(ethylene glycol)-b-poly(L-phenylalanine) (PEG-b-PLP), where the hydrophilic PEG block is covalently linked to a hydrophobic polypeptide block. nih.gov Similarly, copolymers of L-histidine and L-phenylalanine have been synthesized, demonstrating the versatility of this approach for creating functional block copolypeptides. nih.gov

| Copolymer Type | Monomer 1 | Monomer 2 | Resulting Copolymer | Key Feature | Reference |

|---|---|---|---|---|---|

| Random | L-Phenylalanine NCA | L-Alanine NCA | poly(Phe-co-Ala) | Random distribution of Phe and Ala units | nih.gov |

| Block | PEG Macroinitiator | L-Phenylalanine NCA | PEG-b-poly(L-phenylalanine) | Amphiphilic diblock structure | nih.gov |

| Block | L-Histidine NCA | L-Phenylalanine NCA | poly(His-co-Phe)-b-PEG | pH-sensitive block copolymer | nih.gov |

Hybrid Polymer Architectures via Surface-Initiated ROP

The synthesis of hybrid polymer architectures through surface-initiated ring-opening polymerization (SI-ROP) of this compound, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), allows for the creation of well-defined polypeptide brushes on various substrates. This "grafting from" approach is a powerful method for modifying and functionalizing surfaces, imparting them with the unique properties of poly(L-phenylalanine), such as biocompatibility and tunable secondary structures. cjps.orgdcu.ie

The process typically begins with the immobilization of an initiator on the desired surface, which can range from silicon wafers and gold to nanoparticles. cjps.orgnih.gov These initiators often contain primary amine groups, which are effective at initiating the ROP of NCAs. Once the initiator layer is in place, the substrate is exposed to a solution or vapor of the Phe-NCA monomer. cjps.org The polymerization then proceeds from the surface-bound initiators, resulting in polypeptide chains that are covalently tethered to the substrate, forming a dense layer referred to as a polymer brush.

The characteristics of the resulting poly(L-phenylalanine) brushes, such as film thickness and grafting density, can be controlled by varying the reaction conditions, including monomer concentration, reaction time, and temperature. Various analytical techniques are employed to characterize these surface-grafted polypeptides, including ellipsometry to measure film thickness, X-ray photoelectron spectroscopy (XPS) to confirm the presence of amide groups, and atomic force microscopy (AFM) to visualize the surface morphology. nih.govunlp.edu.ar

Below is a table summarizing representative data from surface-initiated polymerization of amino acid N-carboxyanhydrides, illustrating the types of outcomes that can be achieved with this technique.

| Substrate | Initiator Type | Monomer | Polymerization Method | Resulting Film Thickness (nm) | Characterization Techniques |

| Silicon Wafer | Amino-terminated self-assembled monolayer | γ-benzyl-L-glutamate NCA | Solution Polymerization | ≈ 3 | Ellipsometry, XPS, Contact Angle |

| Gold | Thiol-based initiator | L-phenylalanine NCA | Solution Polymerization | 10 - 50 | Ellipsometry, AFM, FTIR |

| Silicon Wafer | Immobilized Initiator | γ-benzyl-L-glutamate NCA | Vapor Deposition Polymerization | up to 187 | Ellipsometry |

Sequential Monomer Addition for Controlled Growth

The living nature of the ring-opening polymerization of this compound (Phe-NCA), when conducted under controlled conditions, allows for the synthesis of well-defined block copolymers through the sequential addition of different monomers. mdpi.comnih.gov This method is a cornerstone for creating complex polymeric architectures with tailored properties, combining the characteristics of different polymer blocks within a single macromolecule.

The synthesis of a block copolymer typically begins with the polymerization of the first monomer using a suitable initiator. Once the first monomer is consumed, a second monomer is introduced to the living polymer chains. The active chain ends of the first polymer block then initiate the polymerization of the second monomer, leading to the formation of a diblock copolymer. This process can be extended by adding subsequent monomers to create triblock or multiblock copolymers. nih.govresearchgate.net

A common strategy involves using a macroinitiator, which is a pre-existing polymer chain with an active initiating group at its end. For instance, an amine-terminated poly(L-lactide) (PLLA) can be used to initiate the ROP of Phe-NCA, resulting in a PLLA-b-poly(L-phenylalanine) (PLLA-b-PPhe) diblock copolymer. mdpi.com The successful synthesis of these block copolymers is confirmed through various characterization techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy to verify the presence of both blocks, and Gel Permeation Chromatography (GPC) to analyze the molecular weight and molecular weight distribution. mdpi.com

The following table presents data from the synthesis and characterization of poly(L-lactide)-b-poly(L-phenylalanine) copolymers, showcasing the controlled nature of sequential monomer addition. mdpi.com

| Sample | PLLA Macroinitiator Mn ( g/mol ) | Feed Molar Ratio (L-lactide:Phe-NCA) | Final Copolymer Mn (NMR) ( g/mol ) | Polydispersity Index (PDI) |

| PLLA-b-PPhe 1 | 2,900 | 1:5 | 3,700 | 1.2 |

| PLLA-b-PPhe 2 | 2,900 | 1:10 | 4,500 | 1.3 |

| PLLA-b-PPhe 3 | 5,800 | 1:5 | 6,600 | 1.2 |

| PLLA-b-PPhe 4 | 5,800 | 1:10 | 7,400 | 1.3 |

Advanced Characterization Techniques in Research on Poly 4 Benzyloxazolidine 2,5 Dione and Its Derivatives

Spectroscopic Analysis of Monomers and Polymers

Spectroscopic techniques are fundamental in the study of 4-Benzyloxazolidine-2,5-dione, more commonly known as L-phenylalanine N-carboxyanhydride (Phe-NCA), and its polymer, poly(L-phenylalanine) (PPL). These methods provide detailed information about the molecular structure and bonding within these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a powerful tool for the structural elucidation of both the Phe-NCA monomer and the resulting PPL polymer.

For the monomer , 1H and 13C NMR spectra are used to confirm its successful synthesis and purity. acs.org Key proton signals in the 1H NMR spectrum of Phe-NCA include those for the benzyl (B1604629) group protons and the protons of the oxazolidine-2,5-dione (B1294343) ring. Two-dimensional NMR techniques, such as HSQC, can be employed to correlate the proton and carbon signals, providing unambiguous assignments. hmdb.ca

The polymerization of Phe-NCA to PPL can be monitored by the disappearance of the monomer signals and the appearance of new signals corresponding to the polypeptide backbone. In the 1H NMR spectrum of PPL, the signals for the backbone protons and the side-chain protons of the phenylalanine residues are observed. The 13C NMR spectrum of PPL shows characteristic signals for the carbonyl carbon, the alpha-carbon, and the beta-carbon of the polymer backbone, as well as the carbons of the phenyl ring. researchgate.net

Table 1: Representative 1H and 13C NMR Chemical Shifts (δ) in ppm for Phenylalanine N-carboxyanhydride (Phe-NCA) and Poly(L-phenylalanine) (PPL)

| Compound | Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| Phe-NCA | 1H | ~7.3 | Aromatic protons |

| ~4.5 | α-CH | ||

| ~3.0-3.3 | β-CH₂ | ||

| 13C | ~170, ~152 | Carbonyls (C=O) | |

| ~135 | Aromatic C (quaternary) | ||

| ~129, ~128, ~127 | Aromatic CH | ||

| ~60 | α-CH | ||

| ~38 | β-CH₂ | ||

| PPL | 1H | ~7.2 | Aromatic protons |

| ~4.6 | α-CH (backbone) | ||

| ~2.9-3.1 | β-CH₂ (side chain) | ||

| PPL | 13C | ~175 | Amide Carbonyl (C=O) |

| ~136 | Aromatic C (quaternary) | ||

| ~129, ~128, ~126 | Aromatic CH | ||

| ~55 | α-CH (backbone) | ||

| ~38 | β-CH₂ (side chain) |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups.

For the Phe-NCA monomer , the IR spectrum is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the anhydride (B1165640) C=O groups, typically appearing around 1850 cm⁻¹ and 1790 cm⁻¹. srce.hr The disappearance of these bands is a clear indicator of successful ring-opening polymerization. srce.hr

In the IR spectrum of poly(L-phenylalanine) , the characteristic anhydride peaks are absent and replaced by strong amide I and amide II bands. The amide I band, primarily due to C=O stretching, is sensitive to the polymer's secondary structure (α-helix, β-sheet, or random coil) and typically appears in the region of 1600-1700 cm⁻¹. acs.org The amide II band, arising from N-H bending and C-N stretching, is found around 1500-1550 cm⁻¹.

Raman spectroscopy is also a valuable tool, particularly for studying the aromatic side chains and the polypeptide backbone. csic.es The Raman spectrum of PPL will show characteristic bands for the phenyl ring vibrations, as well as the amide I and amide III bands. researchgate.netspectroscopyonline.com

Table 2: Key IR and Raman Vibrational Bands (cm⁻¹) for Phe-NCA and Poly(L-phenylalanine)

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| Phe-NCA | IR | ~1850, ~1790 | Anhydride C=O stretch |

| Poly(L-phenylalanine) | IR | ~1630-1660 | Amide I (C=O stretch) |

| ~1530-1550 | Amide II (N-H bend, C-N stretch) | ||

| Poly(L-phenylalanine) | Raman | ~1003 | Phenylalanine ring breathing |

| ~1600-1650 | Amide I | ||

| ~1200-1300 | Amide III |

Note: Wavenumbers are approximate and can shift based on secondary structure and sample state.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry techniques are indispensable for determining the molecular weight and confirming the structure of both the monomer and the polymer, including the fidelity of the end groups.

MALDI-TOF Mass Spectrometry for Polymer End-Group Fidelity and Molecular Weight Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of synthetic polymers like PPL. sigmaaldrich.comnih.gov It allows for the determination of the absolute molecular weight, the molecular weight distribution (polydispersity index, PDI), and the verification of end-group structures. waters.comamerican.edu

In a typical MALDI-TOF spectrum of PPL, a series of peaks is observed, with each peak corresponding to a polymer chain of a specific length. The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit (phenylalanine). By analyzing the mass of the individual oligomers, the identity of the end groups can be confirmed, which is crucial for understanding the initiation and termination steps of the polymerization. nist.govwiley.com This technique has been successfully used to characterize block copolypeptides containing poly(L-phenylalanine). wiley.com

Table 3: Information Obtainable from MALDI-TOF MS of Poly(L-phenylalanine)

| Parameter | Description |

|---|---|

| Number-Average Molecular Weight (Mn) | The statistical average molecular weight of all the polymer chains in the sample. |

| Weight-Average Molecular Weight (Mw) | An average that gives more weight to heavier polymer chains. |

| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution (Mw/Mn). A value close to 1 indicates a narrow distribution. |

| End-Group Analysis | Confirmation of the chemical structure of the groups at the ends of the polymer chains. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of smaller molecules and oligomers. It can be used to characterize the Phe-NCA monomer and to study the initial stages of polymerization. researchgate.netuoi.gr ESI-MS can also be employed to analyze the complex mixtures that can arise during the synthesis and polymerization of N-carboxyanhydrides. nih.govacs.org The technique can provide valuable information about the charging behavior of peptides and polypeptides in the gas phase. acs.org

Chromatographic Methods for Polymer Analysis

Chromatographic techniques are essential for separating and analyzing polymer samples based on their size and chemical properties.

Size-Exclusion Chromatography (SEC), also known as Gel-Permeation Chromatography (GPC), is the most common chromatographic method for determining the molecular weight distribution of polymers. nih.govwaters.com In SEC, the polymer solution is passed through a column packed with a porous gel. Larger polymer chains elute first, while smaller chains are retained longer. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the PPL sample can be determined. mdpi.com The choice of mobile phase is critical and often requires the use of organic solvents, sometimes with additives to prevent interactions between the polypeptide and the column material. huji.ac.iltechnosaurus.co.jpwiley.com

High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of amino acids and peptides. nih.gov For instance, it can be used to quantify the amount of unreacted monomer or to analyze the purity of the final polymer product.

Table 4: Common Chromatographic Methods for Poly(L-phenylalanine) Analysis

| Technique | Principle | Information Obtained |

|---|---|---|

| Size-Exclusion Chromatography (SEC/GPC) | Separation based on hydrodynamic volume. | Relative molecular weight distribution (Mn, Mw, PDI). |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (reversed-phase) or other chemical interactions. | Purity analysis, quantification of monomer and oligomers. |

Size-Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for characterizing the molecular weight distribution of polymers like poly(this compound). thermofisher.comlcms.cz This method separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller ones. thermofisher.com

The data obtained from SEC allows for the calculation of several key parameters that define the polymer's molecular weight distribution:

Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight Average Molecular Weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). The PDI value provides an indication of the breadth of the molecular weight distribution. lcms.cz A PDI of 1.0 signifies a monodisperse sample where all polymer chains have the same length, while higher values indicate a broader distribution of chain lengths. lcms.cz For instance, a typical polymer might have a PDI between 1 and 3, with 3 representing a much more dispersed distribution. lcms.cz

The choice of SEC column and mobile phase is critical for achieving accurate results. For many water-soluble polymers, columns packed with hydrophilic polymethacrylate (B1205211) particles are used. thermofisher.com The selection of pore size within these particles is tailored to the expected molecular weight range of the polymer being analyzed. thermofisher.com

Table 1: Illustrative SEC Data for Poly(this compound) Samples

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer A | 13,100 | 16,375 | 1.25 |

| Polymer B | 13,700 | 16,714 | 1.22 |

This table presents hypothetical data based on typical SEC results for polymers to illustrate the type of information obtained. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

For chiral molecules like this compound, which can exist as (S) and (R) enantiomers, determining the enantiomeric purity is crucial, especially in applications where stereochemistry is critical. scbt.comscbt.comchromatographyonline.com Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose. chromatographyonline.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. chromatographyonline.com Polysaccharide-based CSPs are commonly employed for the separation of a wide range of enantiomers. The selection of the mobile phase, which can be a normal-phase solvent like hexane/isopropanol or a reversed-phase solvent system, is optimized to achieve the best separation. nih.gov

The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram. mdpi.com A higher resolution between the enantiomer peaks indicates a more effective separation. nih.gov

Table 2: Example Chiral HPLC Parameters for Oxazolidinone Derivatives

| Parameter | Condition |

| Column | Chiralpak IA (polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

This table provides an example of typical conditions used for chiral HPLC analysis of related compounds. sigmaaldrich.com

Thermal and Structural Characterization

The thermal and structural properties of poly(this compound) are fundamental to understanding its processing behavior and final material properties.

Differential Scanning Calorimetry (DSC) for Phase Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal transitions of a polymer as a function of temperature. utwente.nl By measuring the heat flow into or out of a sample in comparison to a reference, DSC can identify key thermal events:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net

Crystallization Temperature (Tc): The temperature at which an amorphous polymer can crystallize upon heating (cold crystallization) or upon cooling from the melt. utwente.nl

Melting Temperature (Tm): The temperature at which a crystalline polymer melts into a viscous liquid. researchgate.net

DSC analysis provides insights into the degree of crystallinity of the polymer. For instance, a completely amorphous polymer will only exhibit a glass transition, while a semi-crystalline polymer will show both a glass transition and a melting endotherm. utwente.nl The shape and size of the peaks in a DSC thermogram can provide information about the thermal history of the polymer. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. iastate.edu When a beam of X-rays interacts with a crystalline solid, it is diffracted in specific directions according to Bragg's Law. The resulting diffraction pattern is a fingerprint of the material's crystal lattice. iastate.edu

For polymers like poly(this compound), XRD can be used to:

Determine the degree of crystallinity: The diffraction pattern of a semi-crystalline polymer consists of sharp peaks superimposed on a broad, amorphous halo. The relative areas of the crystalline peaks and the amorphous halo can be used to quantify the percentage of crystallinity. researchgate.net

Identify the crystal structure: The positions and intensities of the diffraction peaks can be used to determine the unit cell dimensions and the arrangement of the polymer chains within the crystal lattice. iastate.eduumontpellier.fr

Analyze phase purity: XRD can confirm the presence of a single crystalline phase or identify mixtures of different polymorphs. researchgate.net

Single-crystal XRD, when suitable crystals are available, can provide a detailed three-dimensional map of the atomic arrangement within the crystal. nih.gov For the monomer, (S)-4-[4-(benzyloxy)benzyl]oxazolidine-2,5-dione, crystal structure analysis has revealed a planar oxazolidine (B1195125) ring. iucr.org In the crystal, molecules are linked by hydrogen bonds, forming a supramolecular structure. iucr.org

Electron Microscopy Techniques for Morphological Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging of the surface and internal morphology of polymeric materials.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography of a sample. A focused beam of electrons is scanned across the surface, and the resulting signals are used to create an image. SEM is valuable for examining the morphology of polymer films, fibers, and powders, revealing details about surface roughness, porosity, and particle shape.

Transmission Electron Microscopy (TEM): TEM provides information about the internal structure of a material. A beam of electrons is transmitted through an ultrathin section of the sample, and the resulting image reveals variations in electron density. TEM can be used to visualize the crystalline and amorphous domains within a semi-crystalline polymer, providing insights into the size, shape, and distribution of crystallites.

These techniques are often used in conjunction with other characterization methods to provide a comprehensive understanding of the structure-property relationships in poly(this compound) and its derivatives. journal-imab-bg.org

Computational Approaches in 4 Benzyloxazolidine 2,5 Dione Research

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 4-Benzyloxazolidine-2,5-dione, DFT is instrumental in dissecting the intricate details of its ring-opening polymerization (ROP). It provides a molecular-level understanding of reaction pathways, transition states, and the energetics involved, which are often difficult to capture through experimental means alone. The use of DFT for simulating ROP pathways allows for the optimization of molecular structures of key intermediates and transition states, which helps in explaining catalytic activities and stereocontrol. mdpi.com

The amine-mediated ring-opening polymerization of N-carboxyanhydrides (NCAs) like this compound is a primary method for synthesizing poly(aspartic acid) derivatives. mdpi.com DFT calculations can elucidate the step-by-step mechanism of this reaction. The process typically begins with the nucleophilic attack of the amine initiator on one of the carbonyl carbons (C2 or C5) of the NCA ring. DFT simulations can model this initial step, determining which carbonyl group is more susceptible to attack and mapping the subsequent ring-opening and decarboxylation that leads to the formation of an amino acid unit with a reactive amine terminus, ready to propagate the polymer chain.

Computational studies can compare different proposed mechanisms, such as the normal amine mechanism (NAM) and the activated monomer mechanism (AMM), by calculating the energy profiles for each pathway. This allows researchers to identify the most energetically favorable route under specific conditions (e.g., choice of initiator, solvent polarity), providing a foundational understanding for controlling the polymerization process and the resulting polymer's properties.

These energetic parameters are vital for predicting reaction kinetics and thermodynamic feasibility. For instance, a lower activation barrier suggests a faster reaction rate. DFT can be used to screen different amine initiators or catalysts by comparing the calculated activation barriers for each, guiding experimentalists toward the most efficient systems. Such calculations have been successfully applied to various ROP systems, demonstrating that the ring-opening stage is often the rate-limiting step. mdpi.com

Table 1: Hypothetical DFT-Calculated Energetic Data for Amine-Initiated ROP of this compound

| Reaction Step | Initiator | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) |

| Nucleophilic Attack & Ring Opening | Primary Amine (n-Butylamine) | 15.2 | -10.5 |

| Nucleophilic Attack & Ring Opening | Secondary Amine (Dibutylamine) | 18.7 | -8.9 |

| Propagation Step | Growing Polymer Chain | 14.8 | -11.2 |

| Decarboxylation | Carbamic Acid Intermediate | 5.4 | -25.0 |

Molecular Dynamics (MD) Simulations for Polymer Conformation

Once this compound is polymerized into poly(benzyl-L-aspartate), Molecular Dynamics (MD) simulations become a crucial tool for understanding the polymer's structure, dynamics, and conformational behavior in different environments. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the polymer's movement and folding over time. nih.gov Coarse-grained MD (CG-MD) simulations, in particular, enable the modeling of large systems comparable to the size of real nanoparticles, offering significant insights into polymer-nucleic acid interactions. nih.govnih.gov

These simulations can predict the formation of stable secondary structures, such as α-helices and β-sheets, which are fundamental to the function of polypeptides. For poly(benzyl-L-aspartate), MD studies can reveal how factors like solvent, temperature, and pH influence its conformation. mdpi.com For example, simulations can show the transition between a compact helical structure in a non-polar solvent and a more extended random coil in a polar solvent. This information is critical for applications where the polymer's shape is key, such as in drug delivery systems or as scaffolds in tissue engineering.

Table 2: Insights from MD Simulations on Polypeptide Conformation

| Simulation Parameter | Information Gained | Relevance to Poly(benzyl-L-aspartate) |

| Solvent Environment | Prediction of secondary structure (α-helix, β-sheet, random coil) | Determines polymer solubility and self-assembly behavior. |

| Temperature | Analysis of conformational transitions (e.g., helix-coil transition) | Predicts thermal stability and processing conditions. |

| Polymer Concentration | Study of aggregation and intermolecular interactions | Important for understanding nanoparticle formation and material properties. |

| Chain Length | Effect of molecular weight on overall polymer shape and size | Influences viscosity, mechanical strength, and drug-loading capacity. |

In Silico Modeling for Structure-Activity Relationship (SAR) and Design

In silico modeling plays a vital role in designing new derivatives of this compound with tailored properties. By establishing a relationship between the chemical structure and the biological or material activity, these computational methods guide the synthesis of new polymers, saving significant time and resources.

Polymers derived from this compound, such as poly(aspartic acid), are extensively studied for biomedical applications like drug delivery. mdpi.comresearchgate.net Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov

In this context, a segment of the polymer or a polymer-drug conjugate can be docked into the active site of a target protein. The simulation calculates the binding affinity (e.g., in kcal/mol) and visualizes the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov This information is invaluable for designing drug delivery systems where the polymer must interact with specific biological targets or for developing polymer-based enzyme inhibitors. For example, docking could be used to optimize the side-chain structure of a poly(aspartamide) derivative to enhance its binding to a cancer-related protein.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.gov The success of the QSAR approach is rooted in its ability to provide insight into how structural features determine chemical properties and to estimate these properties for new chemical entities. niscpr.res.in

For derivatives of this compound, a QSAR model could be developed to predict a specific activity, such as antimicrobial potency or anti-tumor efficacy. nih.govniscpr.res.in The process involves:

Designing a library of virtual derivatives by modifying the benzyl (B1604629) group or other parts of the monomer.

Calculating molecular descriptors for each derivative. These are numerical values that encode information about the molecule's steric, electronic, hydrophobic, and topological properties.

Building a mathematical model (e.g., using multiple linear regression) that relates the descriptors to experimentally measured activity. nih.gov

Validating the model to ensure its predictive power.

The resulting QSAR equation can then be used to predict the activity of new, yet-to-be-synthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing.

Table 3: Example of a 2D-QSAR Model for Predicting Biological Activity

| Parameter | Value/Equation | Description |

| QSAR Equation | pIC50 = 0.85(LogP) - 0.21(TPSA) + 1.54*(n_HBA) + 2.10 | A hypothetical equation relating predicted activity (pIC50) to molecular descriptors. |

| R² (Coefficient of Determination) | 0.88 | Indicates that 88% of the variance in activity is explained by the model. |

| Q² (Cross-validated R²) | 0.79 | A measure of the model's predictive ability, obtained through cross-validation. |

| Key Descriptors | LogP, TPSA, n_HBA | LogP (hydrophobicity), TPSA (Topological Polar Surface Area), n_HBA (Number of Hydrogen Bond Acceptors). |

Research Applications and Emerging Directions of Poly 4 Benzyloxazolidine 2,5 Dione Derivatives

Development of Advanced Poly(amino acid) Materials

Poly(amino acids) derived from 4-benzyloxazolidine-2,5-dione are pivotal in the creation of sophisticated biomaterials. Their versatility allows for the engineering of materials with tailored properties to meet the demands of various biomedical challenges.

Biocompatible and Biodegradable Polymer Scaffolds

Poly(γ-benzyl-L-glutamate) is extensively investigated for creating biocompatible and biodegradable scaffolds essential for tissue engineering. These scaffolds mimic the natural extracellular matrix, providing a supportive environment for cell adhesion, proliferation, and differentiation. nih.gov Researchers have successfully developed novel bimodal porous PBLG scaffolds using a combination of biotemplating and in situ ring-opening polymerization of BLG-NCA. nih.gov These scaffolds exhibit a highly porous and anisotropic structure, which is crucial for nutrient transport and tissue ingrowth. nih.gov

Furthermore, composite scaffolds of PBLG with other materials like bioglass have been fabricated to enhance their bioactivity. researchgate.net These composite scaffolds have shown to significantly promote cell viability, adhesion, and osteogenic differentiation, making them promising for bone regeneration. researchgate.net The degradation of these scaffolds can be controlled by adjusting the molecular weight of the PBLG, ensuring that the scaffold degrades at a rate that matches new tissue formation. rsc.org

| Scaffold Type | Key Features | Porosity (%) | Pore Size (μm) | Compressive Modulus (kPa) | Reference |

|---|---|---|---|---|---|

| Bimodal Porous PBLG | Anisotropic, honeycomb-like channels | 97.4 ± 1.6 | 5-20 (micropores), 100-200 (channels) | 402.8 ± 20.6 | nih.gov |

| PBLG Microspheres | Injectable, controllable degradation | 86.58 ± 2.37 | 50.9 ± 10.3 | Not specified | rsc.org |

| PBLG/Bioglass Composite | Enhanced bioactivity and osteogenesis | Not specified | 50–500 | 566.6 ± 8.8 | researchgate.net |

Stimuli-Responsive Polymer Systems

Polymers derived from this compound can be engineered to be responsive to environmental stimuli, such as pH. This "smart" behavior is particularly valuable for targeted drug delivery. The hydrolysis of the benzyl (B1604629) ester groups on PBLG to carboxylic acid groups yields poly(L-glutamic acid) (PLGA), a pH-responsive polymer. mdpi.com

At physiological pH, the carboxyl groups are deprotonated, making the polymer soluble. However, in the acidic microenvironment of tumors or intracellular compartments, these groups become protonated, leading to a change in polymer conformation and subsequent release of an encapsulated drug. nih.govacs.org This pH-sensitivity allows for the design of drug delivery systems that release their payload specifically at the target site, enhancing therapeutic efficacy and minimizing side effects. mdpi.comnih.gov For instance, doxorubicin-conjugated poly(L-glutamic acid) dendrimers have demonstrated significantly faster drug release at pH 5.0 compared to pH 7.0. nih.gov

Polypeptides in Biomedical Research

The unique structural and chemical properties of polypeptides derived from this compound have positioned them as key players in various areas of biomedical research, from drug delivery to fundamental studies of biological interactions.

Engineering of Drug Delivery Systems

The amphiphilic nature of certain PBLG derivatives allows them to self-assemble into nanoparticles, forming a core-shell structure that can encapsulate hydrophobic drugs. nih.gov The hydrophobic PBLG core serves as a reservoir for the drug, while a hydrophilic outer layer can improve stability and circulation time in the bloodstream. researchgate.net

Researchers have developed various strategies to enhance the drug delivery capabilities of these systems. For example, poly(L-glutamic acid)-based systems have been designed to be responsive to both pH and redox conditions, which are characteristic of the tumor microenvironment. nih.gov This dual-responsiveness ensures that the drug is released specifically within tumor cells, further improving targeting and reducing systemic toxicity. nih.gov

Role in Tissue Engineering Scaffolds

As previously mentioned, PBLG is a prominent material for tissue engineering scaffolds. Its applications extend to various tissues, including bone, cartilage, and even for nerve regeneration. nih.govrsc.orgrsc.org In cartilage tissue engineering, injectable porous PBLG microspheres have been shown to support the proliferation of articular chondrocytes and the deposition of cartilaginous extracellular matrix. rsc.org

For bone tissue engineering, the incorporation of bioactive components like bioglass into PBLG scaffolds has been shown to promote osteogenesis in vivo. researchgate.net Furthermore, the fabrication of PBLG into fibrous scaffolds using techniques like electrospinning can create aligned topographies that guide cell growth and tissue organization, which is particularly beneficial for applications such as corneal nerve regeneration. rsc.orgtmu.edu.tw

| Tissue Type | Scaffold Form | Key Findings | Reference |

|---|---|---|---|

| Bone | Bimodal porous scaffolds, Composite scaffolds with bioglass | Promotes cell attachment, proliferation, and osteogenic differentiation. | nih.govresearchgate.net |

| Cartilage | Injectable porous microspheres | Supports chondrocyte proliferation and cartilaginous matrix deposition. | rsc.org |

| Corneal Nerve | Electrospun fibrous scaffolds | Guides neurite growth and extension unidirectionally. | rsc.org |

Investigating Relationships between Polypeptide Structure and Biological Recognition

The defined secondary structures that polypeptides can adopt, such as the α-helix and β-sheet, play a crucial role in their biological recognition and interaction. mdpi.comnih.gov The α-helical conformation of PBLG, for instance, is a stable structure that influences its material properties and interactions with biological systems. aip.orgnih.gov

The primary structure, which is the sequence of amino acids, dictates the higher-order secondary, tertiary, and quaternary structures of proteins and polypeptides. nih.govlibretexts.org By synthesizing polypeptides with controlled sequences and structures, researchers can investigate how these structural features affect biological processes. This includes studying how different polypeptide conformations are recognized by cells and enzymes, which is fundamental to designing more effective biomaterials and therapeutic agents. The ability to create synthetic polypeptides with specific architectures provides a powerful tool to unravel the complex relationships between structure and biological function. msu.edu

Functionalization and Nanohybrid Material Design

The functionalization of poly(this compound) derivatives, particularly in the form of poly(benzyl β-malolactonate) (PMLABe), opens up a wide array of possibilities for creating advanced materials with tailored properties. researchgate.netrsc.org The presence of the benzyl ester group allows for post-polymerization modifications, enabling the attachment of various functional molecules and the creation of sophisticated nanohybrid structures. These advanced materials are of significant interest in the biomedical field for applications such as drug delivery and tissue engineering. researchgate.netresearchgate.net

Surface Modification and Immobilization Studies

The surface modification of materials derived from poly(this compound) is a key strategy for enhancing their biocompatibility and introducing specific functionalities. This often involves the chemical alteration of the polymer surface to immobilize biomolecules or other functional moieties.

One prominent method for the functionalization of PMLABe, a close derivative, is through end-functionalization of the polymer chains. This technique allows for the precise attachment of molecules to the termini of the polymer. For instance, peptides have been successfully conjugated to the end of PMLABe chains. nih.gov This is often achieved through reactions like the thiol-maleimide Michael addition, which provides a straightforward and efficient way to link peptides with a thiol group to a polymer chain that has been modified to display a maleimide group. nih.gov Such peptide-functionalized polymers can then be used to create nanoparticles that can specifically target certain cells, such as hepatoma cells, for drug delivery applications. nih.gov

The general approach for surface modification can be summarized in the following table:

| Surface Modification Strategy | Description | Example Application |

| End-group Functionalization | Chemical modification of the polymer chain ends to introduce reactive groups for subsequent conjugation. | Attachment of targeting peptides to PMLABe for cell-specific drug delivery. nih.gov |

| Side-chain Modification | Alteration of the pendant benzyl ester groups to introduce other functionalities. | Not extensively detailed in the provided context for this specific polymer, but a common strategy for polyesters. |

| Surface Coating | Application of a thin layer of the polymer onto a substrate to modify its surface properties. | Creating biocompatible coatings for medical implants. |

| Covalent Immobilization | Attachment of biomolecules, such as enzymes or antibodies, to the polymer surface via covalent bonds. researchgate.net | Development of biosensors or bioactive surfaces. researchgate.net |

Immobilization studies have shown that enzymes can be covalently attached to polymer films, including those with reactive functionalities like maleic anhydride (B1165640) copolymers, which can be analogous to modified poly(malic acid) derivatives. researchgate.net This immobilization can preserve the enzymatic activity, which is crucial for applications in biocatalysis and diagnostics. researchgate.net

Hybrid Polymer-Inorganic Nanocomposites

Hybrid polymer-inorganic nanocomposites leverage the synergistic properties of both the organic polymer matrix and the inorganic nanofillers. The incorporation of inorganic nanoparticles into a poly(this compound) derivative matrix can lead to materials with enhanced mechanical strength, thermal stability, and novel functionalities.

The synthesis of these nanocomposites can be achieved through various methods, including in situ polymerization, sol-gel processes, and melt intercalation. mdpi.com For polymers like PMLABe, a common approach to forming nanostructures is nanoprecipitation. In this method, the hydrophobic polymer is dissolved in a water-miscible organic solvent and then rapidly introduced into an aqueous solution. mdpi.com This causes the polymer to aggregate and form nanoparticles. mdpi.com These nanoparticles can encapsulate other materials, such as molecular photothermal agents, to create functional nanohybrids for applications like photothermal therapy. mdpi.com

The design of these hybrid materials often involves the surface functionalization of the inorganic nanoparticles to ensure compatibility with the polymer matrix and prevent agglomeration. The resulting nanocomposites can exhibit a range of desirable properties, as highlighted in the table below.

| Nanocomposite Component | Role and Resulting Properties | Example |